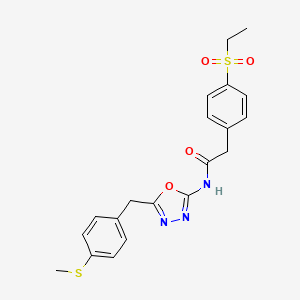

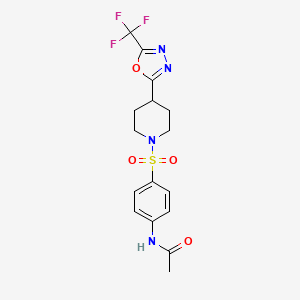

![molecular formula C17H18N2O2 B2545374 8-Metoxi-4-piridin-4-il-2,3,3a,4,5,9b-hexahidro-furo[3,2-c]quinolina CAS No. 1005054-56-7](/img/structure/B2545374.png)

8-Metoxi-4-piridin-4-il-2,3,3a,4,5,9b-hexahidro-furo[3,2-c]quinolina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 8-Methoxy-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, derivatives of furo[2,3-f]quinoline were synthesized by the reaction of enamines with 2-methoxycarbonyl-4-oxo-5,8-quinolinequinone, as described in one of the studies . Another study reported the one-step formation of furo[3,2-c]quinolin-4(5H)-ones, which are structurally related to the compound , through a [2+3] photoaddition of methoxy-substituted 4-hydroxyquinolin-2-one with alkenes .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be further modified with various substituents. The study on the crystal structures of related quinoline compounds provides insights into the conformation and planarity of the molecule, which can influence its biological activity . The spectroscopic characterization, including FT-IR, NMR, and UV-vis, along with DFT studies, offers a detailed understanding of the molecular structure and stability of these compounds .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including photoaddition, as seen in the study where methoxy-substituted 4-hydroxyquinolin-2-one reacted with alkenes . The presence of methoxy groups can influence the reactivity of the molecule, as demonstrated by the effect of methyl substitution on the photoaddition of psoralens with nucleic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The spectroscopic and computational studies provide valuable information on these properties. For example, the Gauge-Invariant Atomic Orbital approach used in one study helps to calculate the proton and carbon chemical shifts, which are indicative of the compound's electronic environment . The natural bond orbital analysis reveals the stability of the molecule, which arises from hyperconjugative interactions and charge delocalization .

Aplicaciones Científicas De Investigación

- Los investigadores han explorado el potencial anticancerígeno de este compuesto. Su capacidad para inhibir enzimas o vías específicas involucradas en el crecimiento y proliferación de células cancerosas lo convierte en un candidato prometedor para el desarrollo de fármacos .

- Las investigaciones sobre su papel en las enfermedades neurodegenerativas (como el Alzheimer y el Parkinson) están en curso. Los investigadores buscan comprender su impacto en la función neuronal y explorar aplicaciones terapéuticas .

- Los investigadores han examinado sus efectos sobre las vías inflamatorias, la producción de citocinas y las respuestas inmunitarias. Podría ser un valioso compuesto principal para el desarrollo de fármacos antiinflamatorios .

- Las investigaciones han explorado sus actividades antibacterianas, antifúngicas y antivirales. Podría ser útil para combatir patógenos resistentes a los medicamentos .

- Los investigadores han investigado su impacto en la función cardíaca, los vasos sanguíneos y el metabolismo lipídico. Se necesitan ensayos clínicos para validar sus posibles beneficios cardiovasculares .

Propiedades Anticancerígenas

Neuroprotección y Enfermedades Neurodegenerativas

Actividad Antiinflamatoria

Potencial Antimicrobiano

Aplicaciones Cardiovasculares

Si desea información más detallada sobre alguna aplicación específica, no dude en preguntar

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

8-methoxy-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-20-12-2-3-15-14(10-12)17-13(6-9-21-17)16(19-15)11-4-7-18-8-5-11/h2-5,7-8,10,13,16-17,19H,6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWDXPQBNGQAAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(C3C2OCC3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

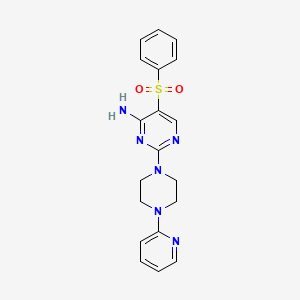

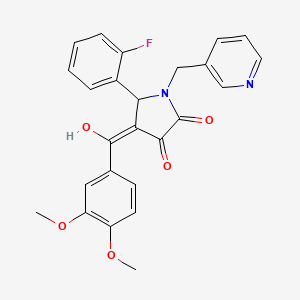

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methylbenzenesulfonamide](/img/structure/B2545291.png)

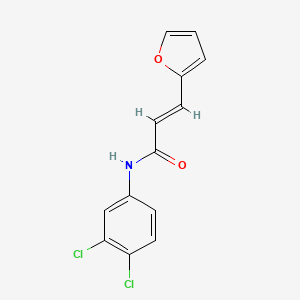

![3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2545292.png)

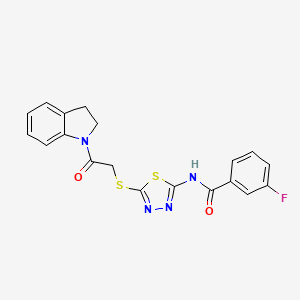

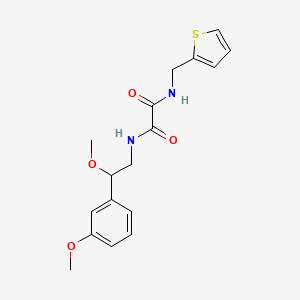

![1-(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-(4-fluorophenyl)ethyl)piperidine-4-carboxamide](/img/structure/B2545293.png)

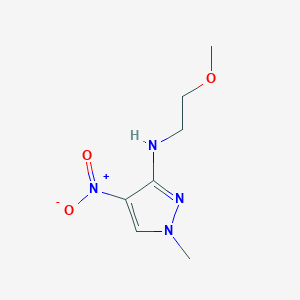

![7-[(4R)-N5-[[(3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)amino]thioxomethyl]-4-hydroxy-4-methyl-L-ornithine]phalloidin](/img/no-structure.png)

![5-Bromo-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2545307.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2545311.png)